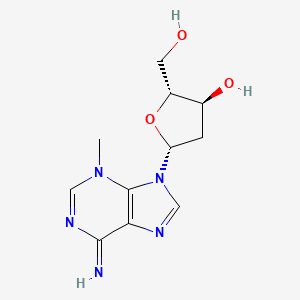![molecular formula C11H11BrN2 B1221621 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-84-9](/img/structure/B1221621.png)
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
説明
Synthesis Analysis
The synthesis of quinazolines and tetrahydroquinazolines, including 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, can be efficiently accomplished through copper-catalyzed tandem reactions. These reactions utilize readily available 2-bromobenzyl bromides, aldehydes, and aqueous ammonia or amines, providing a versatile and practical protocol for constructing these complex molecules (Fan et al., 2014).
Molecular Structure Analysis
The molecular and supramolecular structures of related quinazoline derivatives have been studied, revealing insights into their structural characteristics. These compounds typically form base-paired dimers via N-H...N hydrogen bonds, demonstrating the importance of intermolecular interactions in defining their structural assembly (Low et al., 2002).
Chemical Reactions and Properties
The reactivity and chemical properties of tetrahydropyrrolo[2,1-b]quinazoline derivatives have been explored through various synthetic approaches. These methods include multicomponent reactions, which allow for the efficient construction of the quinazoline core with diverse functionalization, demonstrating the compound's versatile reactivity profile (Cai et al., 2016).
科学的研究の応用
Allergy-Preventive Effects
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline derivatives have been studied for their potential in preventing allergic reactions. A study by Ma et al. (2018) focused on linarinic acid and its tetrahydropyrrolo[2,1-b]quinazoline derivatives, which showed significant allergy-preventive activities. This research could be influential in developing new treatments for allergic diseases like atopic dermatitis, allergic asthma, and hay fever (Ma et al., 2018).
Neuroprotective Agents
A considerable amount of research has been conducted on the neuroprotective properties of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline derivatives. Studies by Ma et al. (2012, 2018) and Zhang et al. (2018) have synthesized various derivatives of this compound and evaluated their neuroprotective effects. These studies found some derivatives exhibiting moderate to excellent protective potency against neurodegenerative conditions, suggesting their potential as treatment agents for neurodegenerative diseases (Ma et al., 2012); (Zhang et al., 2018).
Antimicrobial Activity
A study by Ortikov et al. (2017) revealed that certain derivatives of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline exhibit antimicrobial activity. This research evaluated the compounds against various bacterial strains and concluded that this series of compounds is promising for new bactericide development (Ortikov et al., 2017).
Cytotoxic Effects and Potential Anticancer Properties
Several studies have investigated the cytotoxic effects of derivatives of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, particularly in relation to cancer. Research by Jantová et al. (2004) and Mphahlele et al. (2017) focused on the cytotoxicity of these compounds against various cancer cell lines, suggesting their potential as anticancer drugs (Jantová et al., 2004); (Mphahlele et al., 2017).
Antiulcer and Antisecretory Activity
Doria et al. (1984) synthesized a series of derivatives of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline and evaluated them for antiulcer activity. The results indicated potential therapeutic application for treating ulcers (Doria et al., 1984).
特性
IUPAC Name |
7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIYMMZXPUXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358975 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
CAS RN |
61938-84-9 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)
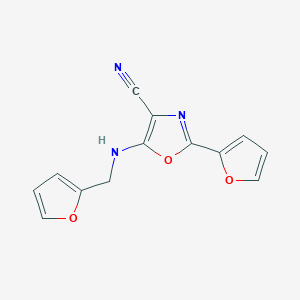

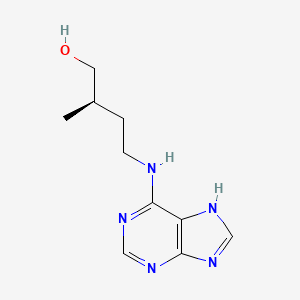
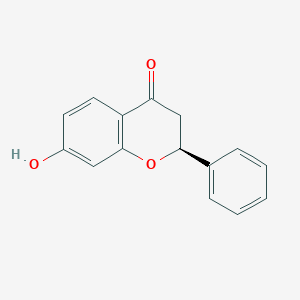

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)



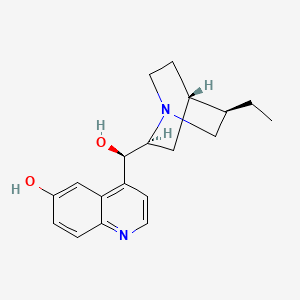

![(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone](/img/structure/B1221559.png)
